

Advanced Technical Guide: 7-Methylquinoline-8-Carboxylic Acid Derivatives

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Compound of Interest

Compound Name:	7-methylquinoline-8-carboxylic Acid
CAS No.:	70585-54-5
Cat. No.:	B2883823

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Part 1: Executive Summary & Chemical Space Analysis

The **7-methylquinoline-8-carboxylic acid** scaffold represents a specialized subclass of the quinoline-8-carboxylic acid family, a "privileged structure" in medicinal chemistry. Unlike the more common fluoroquinolones (quinoline-3-carboxylic acids) which target DNA gyrase, the 8-carboxylic acid derivatives are primarily characterized by their ability to form stable bidentate chelates with divalent metal ions (

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) via the N1 nitrogen and the carboxylate oxygen.

The introduction of a methyl group at the C7 position (ortho to the carboxylic acid) introduces unique steric and electronic properties:

- **Steric Modulation:** The C7-methyl group restricts the rotation of the C8-carboxylate, potentially locking the molecule into a specific bioactive conformation or hindering the approach of bulkier metal ions, thereby altering selectivity profiles against metallo-enzymes.
- **Lipophilicity:** The methyl group increases
 , enhancing membrane permeability compared to the unsubstituted parent acid, a critical factor for intracellular targets like DGAT1 (Diacylglycerol O-Acyltransferase 1) and Pim-1 kinase.
- **Agrochemical Relevance:** This scaffold shares structural homology with Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid), a potent auxin-mimic herbicide, suggesting potential applications in agrochemistry.

Part 2: Synthetic Strategies and Causality[1]

The synthesis of **7-methylquinoline-8-carboxylic acid** is non-trivial due to regioselectivity challenges during the ring-closing steps. The most robust method involves the Skraup Synthesis followed by functional group interconversion.

The Skraup Synthesis Route (m-Toluidine Precursor)

The reaction of m-toluidine with glycerol leads to a mixture of isomers. Understanding the electronic directing effects is crucial for purification.

- **Mechanism:** The reaction proceeds via the formation of acrolein (from glycerol dehydration), conjugate addition of the aniline, and subsequent cyclization.
- **Regioselectivity:** m-Toluidine has two ortho positions available for cyclization.
 - Position 6 (para to methyl): Sterically less hindered, but leads to 5-methylquinoline.
 - Position 2 (ortho to methyl): Sterically hindered, but leads to 7-methylquinoline.
 - **Experimental Insight:** The Skraup reaction typically yields a mixture (often ~2:1 favoring the 7-isomer or 5-isomer depending on conditions/catalyst). Separation is required.

Functionalization to the 8-Carboxylic Acid

Once the 7-methylquinoline core is established, the 8-carboxylic acid moiety is introduced.

- Nitration: Electrophilic aromatic substitution on 7-methylquinoline occurs preferentially at the 8-position (ortho to the ring nitrogen, para to the methyl group is blocked, but the 5 and 8 positions are activated).
- Sandmeyer Sequence: Reduction of the nitro group to the amine, diazotization, and substitution with a cyanide group (), followed by hydrolysis to the carboxylic acid.

Part 3: Biological Applications & Mechanism of Action[2][3]

Metabolic Disease: DGAT1 Inhibition

Inhibitors of DGAT1 are sought for treating obesity and metabolic syndrome.[1][2] The **7-methylquinoline-8-carboxylic acid** core serves as a key pharmacophore.

- Mechanism: The carboxylic acid moiety likely interacts with a catalytic residue (e.g., histidine or lysine) in the DGAT1 active site, while the quinoline ring provides pi-stacking interactions.
- SAR Insight: The C7-methyl group enhances hydrophobic contacts within the binding pocket and improves oral bioavailability by modulating the acidity of the carboxylic acid (electronic donation).

Oncology: Metallo-Enzyme & Kinase Inhibition[5]

- Pim-1 Kinase: Derivatives of quinoline-carboxylic acids have shown potency against Pim-1, a kinase overexpressed in hematological malignancies. The scaffold acts as an ATP-mimetic.
- Epigenetic Targets: The N,O-chelation motif is effective against JmjC domain-containing histone demethylases, which are iron-dependent. The 7-methyl group can act as a "selectivity filter," clashing with residues in smaller active sites of off-target metallo-enzymes.

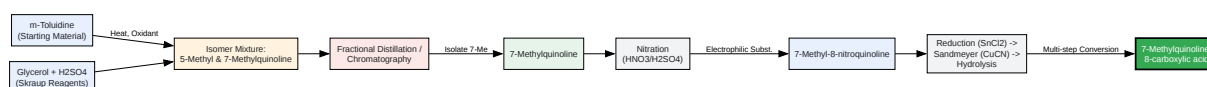
Agrochemicals: Auxin Mimicry

Similar to Quinclorac, **7-methylquinoline-8-carboxylic acid** derivatives can act as synthetic auxins.

- Mode of Action: They bind to the TIR1 ubiquitin ligase complex, promoting the degradation of Aux/IAA repressors, leading to uncontrolled growth and plant death. The 7-substitution is critical for binding affinity in specific weed species (e.g., barnyard grass).

Part 4: Visualization of Pathways

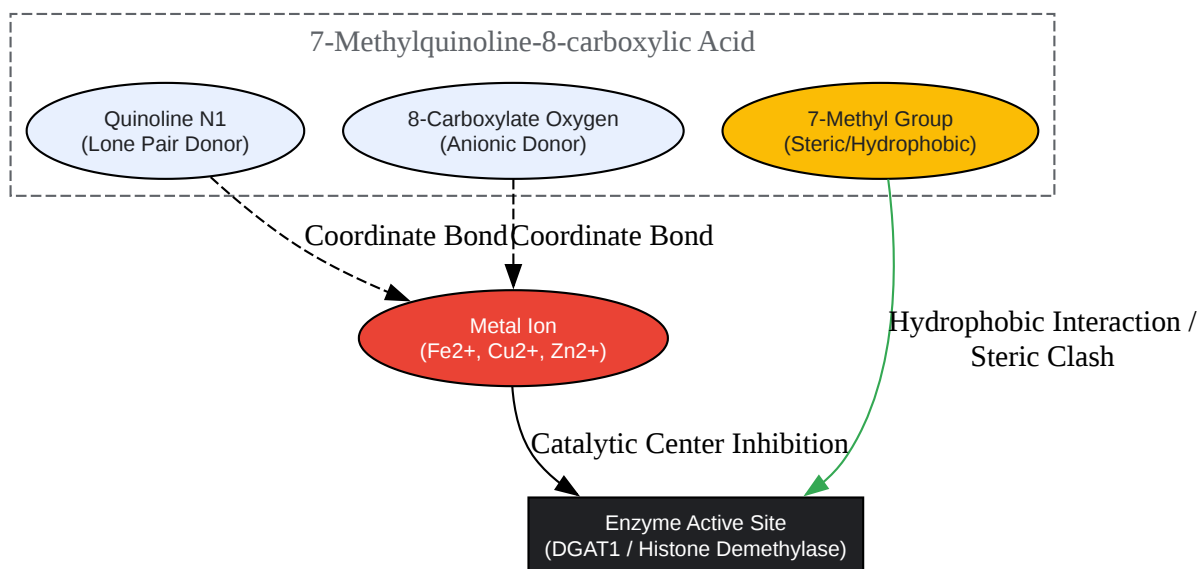
Diagram 1: Synthetic Pathway (Skraup & Sandmeyer)



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Caption: Step-wise synthesis of **7-methylquinoline-8-carboxylic acid** via Skraup cyclization and Sandmeyer functionalization.

Diagram 2: Pharmacophore & Chelation Mode



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Caption: Bidentate chelation mechanism and steric influence of the 7-methyl group on enzyme active site binding.

Part 5: Experimental Protocols

Protocol 1: Synthesis of 7-Methylquinoline (Skraup Method)

Objective: Synthesize the core scaffold from m-toluidine.

- Reagents: m-Toluidine (0.5 mol), Glycerol (1.5 mol), Nitrobenzene (0.6 mol, oxidant), Sulfuric acid (conc.).
- Setup: 1L Round-bottom flask equipped with a reflux condenser and mechanical stirrer.
- Procedure:
 - Mix m-toluidine, glycerol, and nitrobenzene.

- Add sulfuric acid dropwise (Caution: Exothermic).
- Heat the mixture to reflux (approx. 140°C) for 4 hours. The reaction will become vigorous; ensure efficient cooling is available.
- Workup: Cool to room temperature. Dilute with water.[3] Basify with 50% NaOH solution to pH > 10.
- Steam Distillation: Steam distill the mixture to remove unreacted aniline and nitrobenzene. The quinolines will also distill over.
- Purification: Extract the distillate with ether. Dry over MgSO₄. Evaporate solvent.
- Separation: The resulting oil is a mixture of 5-methyl and 7-methyl isomers. Use fractional distillation or column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate 7-methylquinoline (Identify via NMR: 7-Me shows a singlet approx 2.5 ppm and specific coupling patterns in the aromatic region).

Protocol 2: DGAT1 Inhibition Assay (Fluorescence-Based)

Objective: Evaluate the biological activity of the synthesized derivative.

- Materials: Human DGAT1 microsomes (commercial), NBD-DAG (fluorescent diacylglycerol analog), Acyl-CoA, Assay Buffer (Tris-HCl pH 7.4, MgCl₂, BSA).
- Preparation:
 - Dissolve **7-methylquinoline-8-carboxylic acid** in DMSO (Stock 10 mM).
 - Prepare serial dilutions in Assay Buffer.
- Reaction:
 - Add 5 μL of test compound to 384-well plate.
 - Add 10 μL of Enzyme mixture (Microsomes). Incubate 10 min at 25°C.

- Initiate reaction by adding 10 μ L Substrate Mix (NBD-DAG + Acyl-CoA).
- Measurement:
 - Incubate for 60 min at room temperature.
 - Stop reaction with isopropanol/heptane.
 - Measure fluorescence (Ex/Em: 460/530 nm).
 - Analysis: Calculate % Inhibition relative to DMSO control. Determine IC50 using non-linear regression.

Part 6: Data Summary Table

Compound Class	Key Substituent (R7)	Key Substituent (R8)	Primary Activity	Target / Mechanism
Target Molecule	Methyl	Carboxylic Acid	Metabolic / Herbicide	DGAT1 / Auxin Signaling
Quinclorac	Chlorine	Carboxylic Acid	Herbicide	Auxin Mimic / Cell Wall Biosynthesis
8-Hydroxyquinoline	H	Hydroxyl	Antimicrobial	Metal Chelation (Cu/Zn)
Fluoroquinolone	(Piperazinyl at C7)	(F at C6, COOH at C3)	Antibacterial	DNA Gyrase (Topoisomerase II)
Styrylquinoline	Styryl	Hydroxyl	Antiviral	HIV-1 Integrase

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